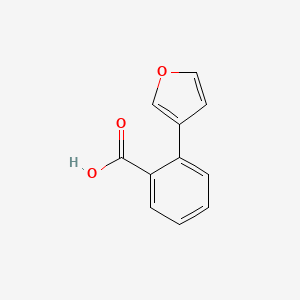

2-(Furan-3-yl)benzoic acid

CAS No.: 1340107-48-3

Cat. No.: VC3080759

Molecular Formula: C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340107-48-3 |

|---|---|

| Molecular Formula | C11H8O3 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 2-(furan-3-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) |

| Standard InChI Key | CISJARHLTJWRBM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=COC=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=COC=C2)C(=O)O |

Introduction

Structure and Chemical Identity

Molecular Structure

2-(Furan-3-yl)benzoic acid features a furan ring connected at its 3-position to the 2-position (ortho position) of a benzoic acid. The molecular formula is C11H8O3, with the furan ring contributing one oxygen atom and the carboxylic acid group contributing two additional oxygen atoms . The compound contains two aromatic systems - the six-membered benzene ring and the five-membered furan heterocycle - connected by a single carbon-carbon bond.

Chemical Identifiers

Based on available data for similar compounds, the following identifiers are associated with 2-(Furan-3-yl)benzoic acid:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(furan-3-yl)benzoic acid |

| Molecular Formula | C11H8O3 |

| Molecular Weight | Approximately 188-190 g/mol |

| Structure | Benzoic acid with furan-3-yl at position 2 |

This compound differs from 2-(Furan-3-ylsulfonylamino)benzoic acid, which contains an additional sulfonamide linking group between the aromatic rings and has a molecular formula of C11H9NO5S and molecular weight of 267.26 g/mol .

Physical and Chemical Properties

Spectroscopic Characteristics

The spectroscopic profile of 2-(Furan-3-yl)benzoic acid would be expected to show:

-

IR Spectroscopy:

-

Strong C=O stretching absorption at ~1680-1700 cm⁻¹ (carboxylic acid)

-

O-H stretching band (broad) at ~2500-3300 cm⁻¹

-

C=C aromatic stretching at ~1450-1600 cm⁻¹

-

C-O-C stretching from furan at ~1020-1250 cm⁻¹

-

-

NMR Spectroscopy:

-

¹H NMR: Distinctive patterns for furan protons (typically 6.5-7.5 ppm) and benzoic acid protons (7.2-8.2 ppm)

-

¹³C NMR: Carbonyl carbon signal at ~165-170 ppm, aromatic carbon signals between 110-150 ppm

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to molecular weight (~188)

-

Fragmentation patterns characteristic of benzoic acid and furan moieties

-

Synthesis Methods

Synthesis of Related Compounds

Synthetic methods for structurally related compounds provide valuable insights:

-

3-(Furan-3-yl)benzoic acid synthesis involves various proprietary methods that typically exploit coupling reactions between appropriately functionalized precursors.

-

Rhodanine-based 4-(furan-2-yl)benzoic acids have been synthesized as part of medicinal chemistry efforts targeting xanthine oxidase inhibition .

| Synthetic Approach | Key Reagents | Conditions | Application |

|---|---|---|---|

| Suzuki Coupling | Aryl halide, boronic acid, Pd catalyst | Base, 60-100°C, 4-24h | Formation of C-C bond between aryl rings |

| Stille Coupling | Aryl halide, organostannane, Pd catalyst | Organic solvent, 60-120°C | Alternative C-C bond formation |

| C-H Activation | Directing group, transition metal catalyst | Oxidant, 80-150°C | Direct functionalization |

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in 2-(Furan-3-yl)benzoic acid would be expected to participate in typical reactions:

Reactivity of the Furan Ring

The furan ring in 2-(Furan-3-yl)benzoic acid would exhibit reactivity characteristic of electron-rich heteroaromatic systems:

-

Electrophilic Aromatic Substitution: The furan ring can undergo bromination, nitration, and other electrophilic substitutions, typically with greater reactivity at C2 and C5 positions.

-

Diels-Alder Reactions: The furan ring can serve as a diene in cycloaddition reactions with suitable dienophiles.

-

Oxidation: The furan ring is susceptible to oxidative ring-opening, potentially leading to dicarbonyl compounds.

Biological Activities and Applications

Enzyme Inhibition

Rhodanine-based 4-(furan-2-yl)benzoic acids have demonstrated inhibitory activity against xanthine oxidase, with IC₅₀ values in the low micromolar range . This enzyme is a known target for treating hyperuricemia, gout, and related conditions, suggesting potential therapeutic applications for similar furan-benzoic acid derivatives.

Antiviral Activity

Related compounds such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have shown promise as inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) . The structural similarity suggests that 2-(Furan-3-yl)benzoic acid could potentially serve as a scaffold for developing compounds with antiviral properties.

Synthetic Intermediate

The dual functionality of 2-(Furan-3-yl)benzoic acid makes it potentially valuable as a synthetic intermediate:

-

The carboxylic acid group provides a versatile handle for further functionalization through esterification, amidation, or reduction reactions.

-

The furan ring offers opportunities for additional modifications, including electrophilic substitution, cycloaddition, or oxidative transformations.

These characteristics make the compound potentially useful in constructing more complex molecular architectures for pharmaceutical or materials science applications.

Research Findings on Related Compounds

Xanthine Oxidase Inhibition Studies

Research on rhodanine-based 4-(furan-2-yl)benzoic acids has yielded valuable insights into structure-activity relationships for xanthine oxidase inhibition:

-

The unsubstituted N-rhodanine derivative exhibited the lowest IC₅₀ value, indicating superior inhibitory activity .

-

Kinetic studies revealed a mixed-type inhibition mechanism, with equal affinity for both the free enzyme and the enzyme-substrate complex .

-

Molecular docking and molecular dynamics studies elucidated the binding mode within the active site of xanthine oxidase, providing a structural basis for the observed activity .

Antiviral Research Applications

Studies on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have demonstrated their potential as novel inhibitors of SARS-CoV-2 Mᵖʳᵒ:

-

Compound F8-S43 exhibited an IC₅₀ value of 10.76 μM against SARS-CoV-2 Mᵖʳᵒ in enzymatic assays .

-

Further structure-based drug design and synthetic optimization led to compounds F8-B6 and F8-B22 with improved IC₅₀ values of 1.57 μM and 1.55 μM, respectively .

-

Enzymatic kinetic assays and mass spectrometry demonstrated that compound F8-B6 functioned as a reversible covalent inhibitor of the viral protease .

These findings underscore the potential utility of furan-containing compounds as platforms for drug discovery, particularly for enzyme inhibition applications.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 2-(Furan-3-yl)benzoic acid appear in the scientific literature, each with distinct properties:

These structural variations result in different physical properties, reactivity patterns, and potentially distinct biological activities.

Structure-Property Relationships

The position of the furan substituent relative to the carboxylic acid group significantly influences the compound's properties:

-

Ortho-substituted derivatives (like 2-(Furan-3-yl)benzoic acid) may exhibit intramolecular hydrogen bonding between the carboxylic acid and the furan oxygen, potentially affecting melting point and solubility.

-

The connection point on the furan ring (2-position versus 3-position) impacts the electronic distribution and reactivity of the resulting compound.

-

Additional functional groups, such as the sulfonamide in 2-(Furan-3-ylsulfonylamino)benzoic acid, dramatically alter physicochemical properties and potential biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume